molecular formula C25H27NO5 B2365600 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2413898-32-3

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid

Cat. No. B2365600
CAS RN: 2413898-32-3
M. Wt: 421.493
InChI Key: NNGJLMDTXKILRB-UHFFFAOYSA-N
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Description

“9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid” is a complex organic compound. It is related to compounds such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]valine and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine , which are known to be used in the synthesis of peptides .

Scientific Research Applications

Pharmaceutical Testing

This compound is used as a high-quality reference standard for pharmaceutical testing . It’s crucial to have accurate reference standards to ensure the reliability of test results.

Peptide Synthesis

The compound contains a 9-fluorenyl-methyloxycarbonyl (Fmoc) group . Fmoc is a common protecting group used in peptide synthesis. It’s used to prevent unwanted peptide bond formation during the synthesis process. The Fmoc group can be removed by weak bases, allowing for controlled peptide bond formation .

Building Blocks for Compound Synthesis

Carboxylic acids, such as this compound, are extensively used in labs as precursors to many other compound classes . They are often used as building blocks for the synthesis of complex molecules, including pharmaceuticals and materials.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is typically removed with piperidine during SPPS . This process allows for the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support.

DNA-Encoded Library (DEL) Synthesis

Carboxylic acids with additional functional groups, like this compound, can be used in the synthesis of DELs . These libraries are used in drug discovery to screen large numbers of compounds for biological activity.

Organoboron Derivatives Synthesis

Although not directly mentioned in the search results, organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions . Given the carboxylic acid group in this compound, it could potentially be converted to a boronic acid or ester, enabling its use in such reactions.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. If it’s used in peptide synthesis like its related compounds, its role would typically be to protect amino acids during the synthesis process .

properties

IUPAC Name

9-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c27-23(28)22-10-5-11-25(31-22)12-14-26(15-13-25)24(29)30-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,5,10-16H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGJLMDTXKILRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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